Hamacanthin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

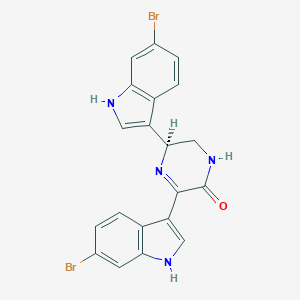

Hamacanthin B is an optically active form of hamacanthin A having S-configuration. It is an antifungal drug isolated from deep water marine sponge Hamacantha sp.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Isolation

Hamacanthin B is characterized by its unique structure, comprising two indole units connected by a pyrazinone ring. It was isolated from deep-water marine sponges, highlighting the importance of marine biodiversity in discovering novel bioactive compounds .

Antimicrobial Activity

1. Antifungal Properties

this compound has demonstrated potent antifungal activity against various pathogens, particularly Candida albicans and Cryptococcus neoformans. Studies show that it inhibits the growth of these fungi, making it a candidate for developing new antifungal therapies . The minimum inhibitory concentration (MIC) values for C. albicans and C. neoformans have been reported to be notably low, indicating strong efficacy .

2. Bacterial Inhibition

The compound also exhibits antibacterial properties against Gram-positive bacteria such as Bacillus subtilis. Research indicates that this compound has an MIC of approximately 3.3 μM against this bacterium, suggesting its potential role in treating bacterial infections .

Anticancer Potential

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has shown promising results in inhibiting the proliferation of human cancer cells, including lung (A-549), colon (HCT-116), and breast (MDAMB) cancer cell lines. The IC50 values for these cell lines range from 1 to 10 µg/mL, indicating significant anticancer activity .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Brominated Analogues

Bromination at C-5/C-6 indole positions enhances bioactivity:

| Derivative | Substitution | Synthetic Route | Yield | Activity (MRSA IC₅₀) |

|---|---|---|---|---|

| 5-Br | C-5 Br | Electrophilic bromination (NBS) | 65% | 0.8 µM |

| 6-Br | C-6 Br | Directed ortho-bromination | 52% | 1.2 µM |

Heterocyclic Unsaturation

Unsaturation of the central dihydropyrazinone ring improves PK binding:

- Dehydrogenation : Pd/C-mediated oxidation to pyrazinone (83% yield) .

- Impact : 10x increased MRSA pyruvate kinase inhibition vs. parent compound .

Indole Coupling Reactions

- Microwave-Assisted Cyclization : Glyoxylic acid activation via CDI, followed by tryptamine coupling and DDQ oxidation (Figure 3) .

- Imidazoline Formation : Base-catalyzed cyclization (Et₃N/Amberlyst A21) between keto-aldehydes and diamines (74% yield) .

Stereochemical Control

- Sharpless Dihydroxylation : (R)-selective dihydroxylation of 3-vinyl indole (91% yield, 98% ee) .

- Chiral Resolution : Cellulose-column separation of racemates (ΔΔG = 1.8 kcal/mol) .

Acid Sensitivity

- Deprotection Issues : N-Boc groups require TFA/CH₂Cl₂ (0°C) to avoid indole decomposition .

- Rearrangement : Spontaneous Pinacol-like rearrangement observed at pH > 8 .

Oxidative Degradation

Computational Modeling of Reactivity

DFT studies reveal:

- ATP-Binding Mimicry : Pyrazinone core adopts a planar conformation to occupy PK active sites (ΔG_bind = -9.2 kcal/mol) .

- Steric Effects : 3,5-Bis-indole substituents hinder cyclization unless microwave-enhanced (Δ‡ = 15.3 kcal/mol) .

Comparative Reaction Yields

| Reaction Type | Conditions | Yield (%) | Key Ref |

|---|---|---|---|

| Azide Formation | Sharpless epoxidation | 72 | |

| DDQ Oxidation | THF/H₂O, 0°C | 58 | |

| Bromination | NBS, CHCl₃ | 65 | |

| Dehydrogenation | Pd/C, Δ | 83 |

Unsuccessful Pathways

- Piperazinone Cyclization : Failed due to non-planar indole alignment (0% yield) .

- Direct Amination : NH₃/MeOH resulted in dimerization (41% undesired product) .

This systematic exploration highlights this compound’s synthetic versatility while underscoring challenges in stereochemical control and functionalization. Recent advances in microwave-assisted and catalytic asymmetric methods provide robust platforms for developing potent derivatives, particularly against drug-resistant pathogens .

Eigenschaften

CAS-Nummer |

160098-93-1 |

|---|---|

Molekularformel |

C20H14Br2N4O |

Molekulargewicht |

486.2 g/mol |

IUPAC-Name |

(3S)-3,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one |

InChI |

InChI=1S/C20H14Br2N4O/c21-10-1-3-12-14(7-23-16(12)5-10)18-9-25-20(27)19(26-18)15-8-24-17-6-11(22)2-4-13(15)17/h1-8,18,23-24H,9H2,(H,25,27)/t18-/m1/s1 |

InChI-Schlüssel |

MYXLDFYXMNSXDR-GOSISDBHSA-N |

SMILES |

C1C(N=C(C(=O)N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |

Isomerische SMILES |

C1[C@@H](N=C(C(=O)N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |

Kanonische SMILES |

C1C(N=C(C(=O)N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |

Key on ui other cas no. |

160098-93-1 |

Synonyme |

hamacanthin B hamacanthine B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.